3-Propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one

Catalog No.
S13526049
CAS No.
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one

Product Name

3-Propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one

IUPAC Name

3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-2-7(11)10-3-5-6(4-10)9-8(5)12/h5-6H,2-4H2,1H3,(H,9,12)

InChI Key

LDKYAEFLFNEOOS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC2C(C1)NC2=O

3-Propionyl-3,6-diazabicyclo[3.2.0]heptan-7-one is a bicyclic compound characterized by its unique structure and molecular formula C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2 with a molecular weight of approximately 168.19 g/mol. This compound features a propionyl group attached to a bicyclic framework, which includes two nitrogen atoms in the ring structure, contributing to its potential reactivity and biological activity. The compound is notable for its applications in synthetic organic chemistry and medicinal chemistry due to its ability to act as a building block for more complex molecules and its interactions with biological systems .

, including:

  • Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions often involve lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the propionyl group using reagents like sodium methoxide or potassium tert-butoxide, yielding various substituted derivatives depending on the nucleophile used.

The major products formed from these reactions highlight the compound's versatility in synthetic applications.

The synthesis of 3-Propionyl-3,6-diazabicyclo[3.2.0]heptan-7-one typically involves the cyclization of diazabicycloheptane derivatives with propionyl groups under controlled conditions. Common methods include:

  • Cyclization Reactions: Utilizing appropriate precursors and solvents such as dichloromethane or ethanol.
  • Catalysis: Employing catalysts like triethylamine to facilitate the reaction.
  • Purification Techniques: The synthesized compound is often purified through recrystallization or chromatography.

While specific industrial production methods are not extensively documented, large-scale synthesis generally follows similar laboratory protocols .

Interaction studies involving 3-Propionyl-3,6-diazabicyclo[3.2.0]heptan-7-one focus on its binding affinity with various biological targets. These studies aim to elucidate the compound's mechanism of action at the molecular level, examining how it modulates enzyme activity and signal transduction pathways. Further research is needed to clarify its potential therapeutic roles and mechanisms within biological systems .

Several compounds share structural similarities with 3-Propionyl-3,6-diazabicyclo[3.2.0]heptan-7-one:

Compound NameMolecular FormulaKey Features
3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-oneC7H10N2O2Contains an acetyl group instead of propionyl
3-Butyryl-3,6-diazabicyclo[3.2.0]heptan-7-oneC9H14N2O2Features a butyryl group, larger than propionyl
3-Propionyl-3,6-diazabicyclo[3.2.0]heptaneC8H12N2OLacks the ketone functionality present in the main compound

Uniqueness

The uniqueness of 3-Propionyl-3,6-diazabicyclo[3.2.0]heptan-7-one lies in its specific propionyl group that imparts distinct chemical reactivity compared to its analogs. This structural feature influences its interaction with biological targets and its utility in synthetic chemistry, making it a valuable compound in research settings.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.089877630 g/mol

Monoisotopic Mass

168.089877630 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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